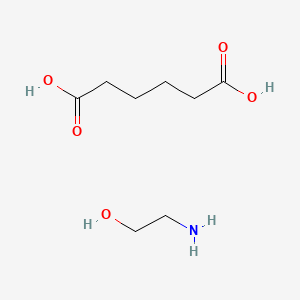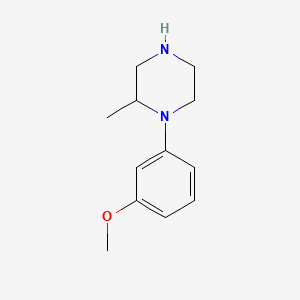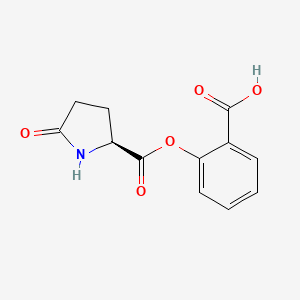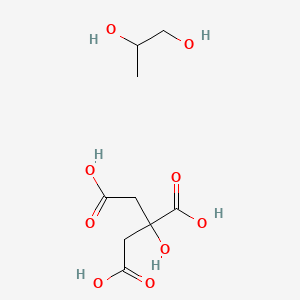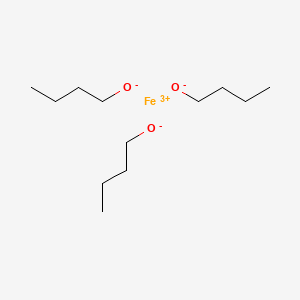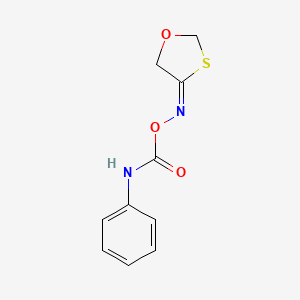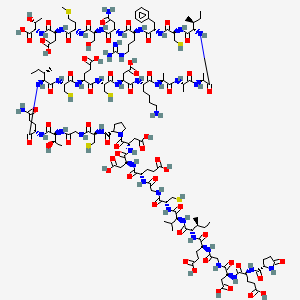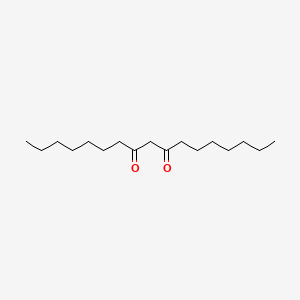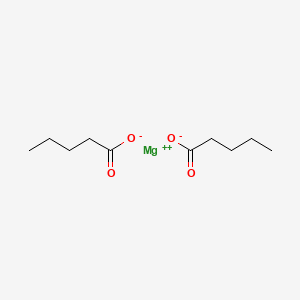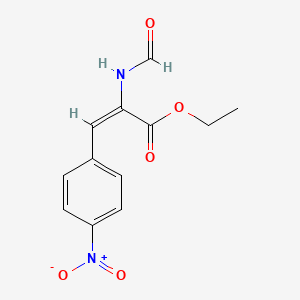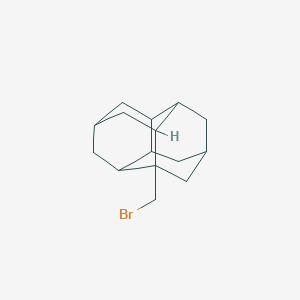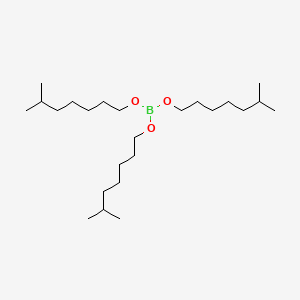
Triisooctyl orthoborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Triisooctyl orthoborate can be synthesized through the esterification of boric acid with isooctyl alcohol. The reaction typically involves heating boric acid and isooctyl alcohol in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
B(OH)3+3C8H17OH→B(OC8H17)3+3H2O
In industrial production, the process may involve continuous distillation to remove water and drive the reaction to completion .
Analyse Chemischer Reaktionen
Triisooctyl orthoborate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze back to boric acid and isooctyl alcohol.
Oxidation: It can undergo oxidation reactions, especially under high-temperature conditions, leading to the formation of boric oxide and other oxidation products.
Substitution: this compound can participate in substitution reactions where the isooctyl groups are replaced by other alkyl or aryl groups.
Common reagents used in these reactions include water, oxidizing agents like hydrogen peroxide, and various alkylating agents .
Wissenschaftliche Forschungsanwendungen
Triisooctyl orthoborate has several scientific research applications:
Wirkmechanismus
The primary mechanism by which triisooctyl orthoborate exerts its effects is through the formation of a lubricious, solid-like layered structure at the sliding interface. This structure reduces friction and wear by providing a protective film on the metal surfaces. The compound’s ability to undergo pressure-induced morphological changes at the sliding interface is crucial for its lubricating properties .
Vergleich Mit ähnlichen Verbindungen
Triisooctyl orthoborate can be compared with other borate compounds, such as:
Triethyl orthoborate: Similar in structure but with ethyl groups instead of isooctyl groups. It is less hydrophobic and has different physicochemical properties.
Tetraalkylammonium orthoborate: These compounds have ammonium cations and are used as ionic liquids with unique lubrication mechanisms.
Zinc borate: Used as a flame retardant and has different applications compared to this compound.
This compound is unique due to its high hydrophobicity and excellent anti-wear properties, making it particularly suitable for use in high-performance lubricants .
Eigenschaften
CAS-Nummer |
26401-30-9 |
|---|---|
Molekularformel |
C24H51BO3 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
tris(6-methylheptyl) borate |
InChI |
InChI=1S/C24H51BO3/c1-22(2)16-10-7-13-19-26-25(27-20-14-8-11-17-23(3)4)28-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 |
InChI-Schlüssel |
XMLAPNGGLRZABE-UHFFFAOYSA-N |
Kanonische SMILES |
B(OCCCCCC(C)C)(OCCCCCC(C)C)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


